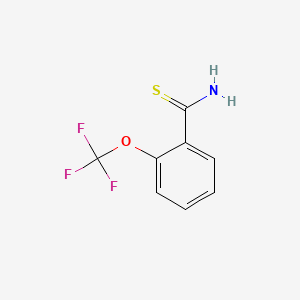

2-(Trifluoromethoxy)thiobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

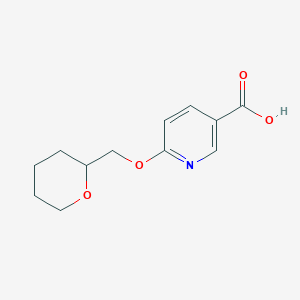

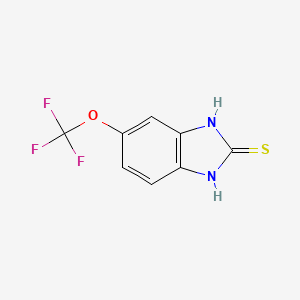

2-(Trifluoromethoxy)thiobenzamide is a useful research compound. Its molecular formula is C8H6F3NOS and its molecular weight is 221.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photometric Assay Development

The oxidation of thiobenzamide by microsomal flavin-containing monooxygenase (MFMO) was studied, showcasing its utility in developing a photometric assay. This oxidation process, evident in liver, lung, and kidney tissues of rabbits, mice, and rats, indicates the potential of thiobenzamide in biochemical assay applications (Cashman & Hanzlik, 1981).

Chemical Synthesis and Transformation

Thiobenzamide has been utilized in the intramolecular cyclization of aryl radical cations to form benzothiazoles, using phenyliodine(III) bis(trifluoroacetate) and cerium ammonium nitrate. This process highlights its role in the synthesis of complex chemical structures (Downer-Riley & Jackson, 2008).

Corrosion Inhibition Studies

Thiobenzamide demonstrated significant corrosion inhibition properties for mild steel in sulfuric acid solution. This was investigated using electrochemical techniques and quantum chemical calculations, revealing the relationship between molecular structure and corrosion inhibition efficiency (Özcan & Dehri, 2004).

Mercury Ion Complex Formation

Studies on the reaction of thiobenzamide with mercury(II) ions in aqueous solution showed the formation of complexes, providing insights into the kinetics and mechanisms of such reactions. This research contributes to the understanding of metal ion interactions with sulfur-containing organic compounds (Hall & Satchell, 1975).

Synthesis of Benzothiazole Derivatives

Thiobenzamide derivatives were synthesized and underwent cyclization to produce benzothiazole derivatives. This synthesis pathway highlights the versatility of thiobenzamides in organic chemistry (Kobayashi, Fujita, & Konishi, 2008).

Long-Term Release Studies

Research involving the long-term release of thiobenzamide from a functionalized polymer demonstrated its potential in medicine. The study focused on hydrogen sulfide release from thiobenzamide, relevant in medical applications (Long et al., 2015).

Photochemical Reactions

Thiobenzamide underwent photochemical reactions, resulting in products like pyrroles and dealkylation products. This study contributes to the understanding of photochemical properties and potential applications of thiobenzamides (Aoyama, 1997).

Safety and Hazards

Direcciones Futuras

The trifluoromethoxy group is finding increased utility in various fields due to its unique features . Despite the promising applications, the synthesis of trifluoromethoxy-containing compounds, such as 2-(Trifluoromethoxy)thiobenzamide, remains a challenge . Future research may focus on developing more practical methods for the synthesis of these compounds .

Propiedades

IUPAC Name |

2-(trifluoromethoxy)benzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-4-2-1-3-5(6)7(12)14/h1-4H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLRVCJDVSKRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926247-77-0 |

Source

|

| Record name | 2-(TRIFLUOROMETHOXY)BENZENECARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[3,4-b]indole-3-carbonitrile](/img/structure/B1320324.png)

![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)